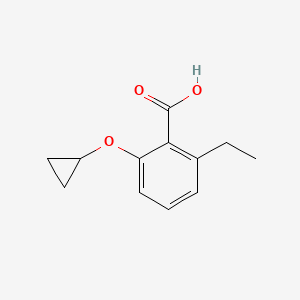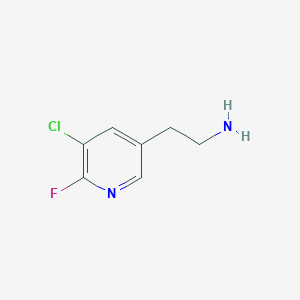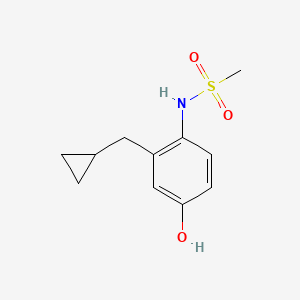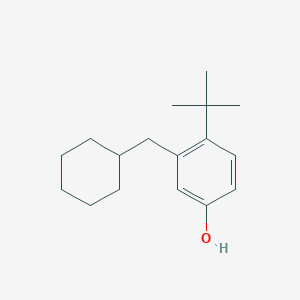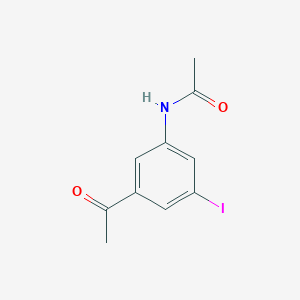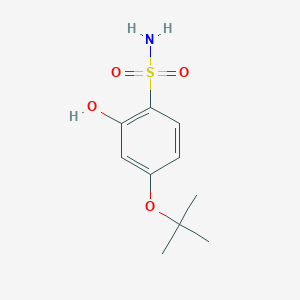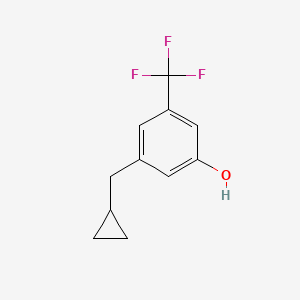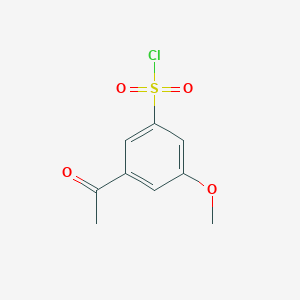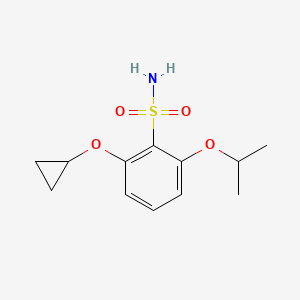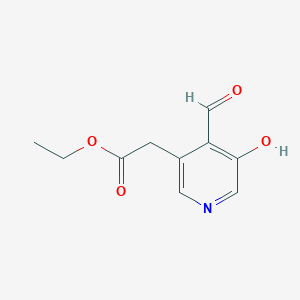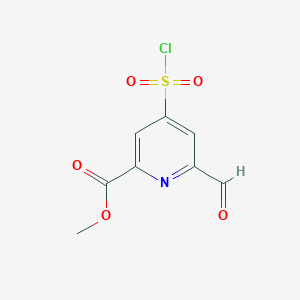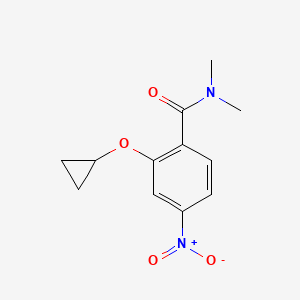
2-Cyclopropoxy-N,N-dimethyl-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxy-N,N-dimethyl-4-nitrobenzamide is an organic compound with the molecular formula C12H14N2O4 and a molecular weight of 250.253 g/mol . This compound is characterized by its cyclopropoxy group attached to a benzamide core, which is further substituted with dimethylamino and nitro groups. It is primarily used in research and development settings.
Méthodes De Préparation
The synthesis of 2-Cyclopropoxy-N,N-dimethyl-4-nitrobenzamide involves several steps:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-nitrobenzoyl chloride and N,N-dimethylcyclopropylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. The reagents are mixed in a suitable solvent like dichloromethane or tetrahydrofuran.
Catalysts and Reagents: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production: For large-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2-Cyclopropoxy-N,N-dimethyl-4-nitrobenzamide undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The cyclopropoxy group can be substituted with other alkoxy groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and potassium permanganate for oxidation. The reactions are usually carried out at room temperature or slightly elevated temperatures.
Major Products: The major products formed depend on the specific reaction conditions but can include various substituted benzamides and cyclopropyl derivatives
Applications De Recherche Scientifique
2-Cyclopropoxy-N,N-dimethyl-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals
Mécanisme D'action
The mechanism of action of 2-Cyclopropoxy-N,N-dimethyl-4-nitrobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and signal transduction.
Effects: The exact effects depend on the specific biological context but can include inhibition of enzyme activity or alteration of receptor function
Comparaison Avec Des Composés Similaires
2-Cyclopropoxy-N,N-dimethyl-4-nitrobenzamide can be compared with other similar compounds:
Benzenamine, N,N-dimethyl-4-nitro-: This compound has a similar structure but lacks the cyclopropoxy group, which may result in different chemical and biological properties.
N,N-Dimethyl-4-nitrobenzamide: This compound is similar but does not have the cyclopropoxy substitution, affecting its reactivity and applications.
Propriétés
Formule moléculaire |
C12H14N2O4 |
|---|---|
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
2-cyclopropyloxy-N,N-dimethyl-4-nitrobenzamide |
InChI |
InChI=1S/C12H14N2O4/c1-13(2)12(15)10-6-3-8(14(16)17)7-11(10)18-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3 |
Clé InChI |
XACMUAAGMKBBEN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


